molecular formula C9H10N2O2 B8501305 6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile

6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile

Cat. No. B8501305
M. Wt: 178.19 g/mol
InChI Key: PDPDBMSLNXTORF-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(Hydroxymethyl)-2-methoxy-4-methylnicotinonitrile

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

6-(hydroxymethyl)-2-methoxy-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O2/c1-6-3-7(5-12)11-9(13-2)8(6)4-10/h3,12H,5H2,1-2H3

InChI Key

PDPDBMSLNXTORF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)OC)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred suspension of ethyl 5-cyano-6-methoxy-4-methylpicolinate (5.0 g, 22.70 mmol) and calcium chloride (10 g, 90 mmol) in tetrahydrofuran (50 mL) and ethanol (50.0 mL) at 0° C. in an ice bath was added sodium borohydride (2.5 g, 66.1 mmol). The reaction was slowly allowed to warm to RT and stirred for 18 hr. A large amount of ppt. formed and LCMS showed that the reaction was complete. An equal volume of EtOAc was added and the reaction stirred for 1 hr. The suspension was filtered through a pad of Celite and washed with EtOAc. The filtrate was transferred to a separatory funnel, washed with aq. NH4Cl, brine, dried (Na2SO4), filtered and concentrated under vacuum. Purification by silica gel chromatography (Analogix, SF40-120 g, 0 to 30% EtOAc in CH2Cl2) gave the product 6-(hydroxymethyl)-2-methoxy-4-methylnicotinonitrile (3.75 g, 21.05 mmol, 93% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.16 (s, 1H), 5.61 (t, J=5.8 Hz, 1H), 4.51 (d, J=5.8 Hz, 2H), 3.94 (s, 3H), 2.47 (s, 3H). MS (ES)+m/e 179.1 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
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50 mL
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solvent
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
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0 (± 1) mol
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reactant
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120 g
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Synthesis routes and methods II

Procedure details

To a stirred suspension of ethyl 5-cyano-6-methoxy-4-methylpicolinate (5.0 g, 22.70 mmol) and calcium chloride (10 g, 90 mmol) in tetrahydrofuran (50 mL) and ethanol (50.0 mL) at 0° C. in an ice bath was added sodium borohydride (2.5 g, 66.1 mmol). The reaction was slowly allowed to warm to RT and stirred for 18 hr. A large amount of ppt. formed and LCMS showed that the reaction was complete. An equal volume of EtOAc was added and the reaction stirred for 1 hr. The suspension was filtered through a pad of Celite and washed with EtOAc. The filtrate was transferred to a separatory funnel, washed with aq. NH4Cl, brine, dried (Na2SO4), filtered and concentrated under vacuum. Purification by silica gel chromatography (Analogix, SF40-120g, 0 to 30% EtOAc in CH2Cl2) gave the product 6-(hydroxymethyl)-2-methoxy-4-methylnicotinonitrile (3.75 g, 21.05 mmol, 93% yield) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.16 (s, 1H), 5.61 (t, J=5.8 Hz, 1H), 4.51 (d, J=5.8 Hz, 2H), 3.94 (s, 3H), 2.47 (s, 3H). MS(ES)+ m/e 179.1 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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